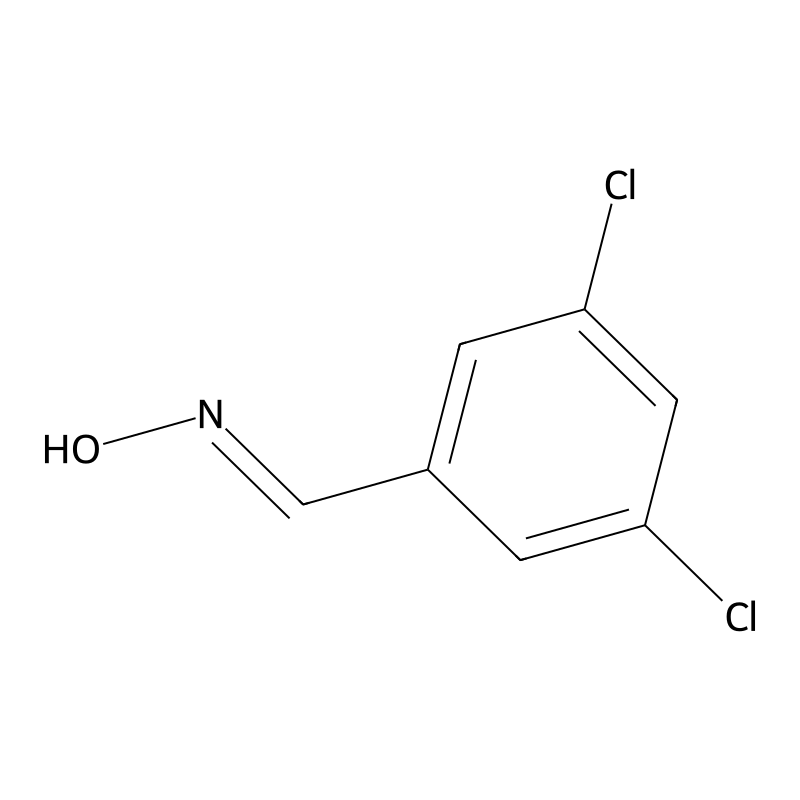

3,5-Dichlorobenzaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,5-Dichlorobenzaldehyde oxime is a chemical compound with the molecular formula and a molar mass of approximately 190.03 g/mol. This compound features a benzaldehyde moiety substituted with two chlorine atoms at the 3 and 5 positions and an oxime functional group. It appears as a solid with a melting point ranging from 127 to 129 °C and has a density of 1.38 g/cm³ . The compound is classified as an irritant, which necessitates careful handling in laboratory settings due to its potential health hazards .

- Intermediate in Organic Synthesis: The presence of the oxime functional group (C=N-OH) makes 3,5-Dichlorobenzaldehyde oxime a potential intermediate in the synthesis of various organic compounds. Oximes can be readily converted to other functionalities like ketones, amines, or nitriles, which are valuable building blocks in organic chemistry [].

- Oxidation: The oxime group can be oxidized to yield nitrile compounds, expanding its utility in organic synthesis.

- Condensation Reactions: It can undergo condensation reactions to form more complex organic molecules, such as biscoumarin derivatives.

- Reduction: The oxime can also be reduced to amines, which are valuable intermediates in synthetic chemistry .

These reactions highlight the versatility of 3,5-dichlorobenzaldehyde oxime in organic synthesis.

Several methods exist for synthesizing 3,5-dichlorobenzaldehyde oxime:

- Direct Oximation: This method involves treating 3,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically requires controlled temperatures and may yield moderate to high yields of the oxime product .

- One-Pot Synthesis: A more efficient approach may involve a one-pot reaction where 3,5-dichlorobenzaldehyde is reacted with hydroxylamine under specific conditions that facilitate simultaneous formation and purification of the oxime .

These methods underscore the compound's accessibility for research and industrial applications.

Several compounds are structurally similar to 3,5-dichlorobenzaldehyde oxime. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dichlorobenzaldehyde oxime | C7H5Cl2NO | Substituents at different positions affecting reactivity |

| 3-Chlorobenzaldehyde oxime | C7H6ClNO | Single chlorine substitution influencing properties |

| 4-Chlorobenzaldehyde oxime | C7H6ClNO | Similar reactivity but different substitution pattern |

Uniqueness of 3,5-Dichlorobenzaldehyde Oxime

The unique feature of 3,5-dichlorobenzaldehyde oxime lies in its specific substitution pattern (chlorine atoms at positions 3 and 5), which can significantly influence its reactivity and biological activity compared to other dichlorobenzaldehyde derivatives. This specific arrangement may enhance certain chemical properties while potentially reducing others, making it an interesting subject for further research.

Nucleophilic Oxime Formation from 3,5-Dichlorobenzaldehyde Precursors

The nucleophilic addition of hydroxylamine to 3,5-dichlorobenzaldehyde is the foundational method for synthesizing 3,5-dichlorobenzaldehyde oxime. This reaction proceeds via a two-step mechanism:

- Protonation of the carbonyl oxygen in 3,5-dichlorobenzaldehyde, enhancing the electrophilicity of the carbonyl carbon.

- Nucleophilic attack by hydroxylamine, followed by dehydration to form the oxime.

The electron-withdrawing chlorine substituents at the 3- and 5-positions of the benzaldehyde ring stabilize the intermediate through inductive effects, accelerating the reaction. Classical methods involve refluxing 3,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in ethanol or methanol, yielding oximes in 60–85% efficiency. However, these methods suffer from prolonged reaction times (4–8 hours) and the use of toxic solvents like pyridine.

Reaction Equation:

$$ \text{3,5-Cl}2\text{C}6\text{H}3\text{CHO} + \text{NH}2\text{OH} \cdot \text{HCl} \rightarrow \text{3,5-Cl}2\text{C}6\text{H}3\text{CH=NOH} + \text{HCl} + \text{H}2\text{O} $$

A comparative analysis of aldehydes shows that electron-deficient substrates like 3,5-dichlorobenzaldehyde exhibit faster oxime formation than electron-rich analogs due to enhanced carbonyl reactivity.

Solvent-Free Mechanochemical Synthesis of Oxime Derivatives

Solvent-free mechanochemical synthesis has emerged as a sustainable alternative to traditional methods. Bismuth(III) oxide (Bi₂O₃) serves as an efficient catalyst in this approach, enabling the synthesis of 3,5-dichlorobenzaldehyde oxime at room temperature within 15–30 minutes.

Procedure:

- Grinding: A mixture of 3,5-dichlorobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) is ground in a mortar.

- Workup: Ethyl acetate is added to isolate the product, yielding 85–95% pure oxime.

Advantages Over Traditional Methods:

| Parameter | Traditional Method | Mechanochemical Method |

|---|---|---|

| Reaction Time | 4–8 hours | 15–30 minutes |

| Solvent Use | Ethanol/Pyridine | None |

| Yield | 60–85% | 85–95% |

| Catalyst | None | Bi₂O₃ |

This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles. The mechanochemical activation enhances molecular collisions, bypassing the need for thermal energy.

Catalytic Systems for Oxime Functionalization and Cycloaddition Reactions

3,5-Dichlorobenzaldehyde oxime serves as a precursor for further functionalization, including cycloaddition and Beckmann rearrangement reactions.

Catalytic Cycloaddition

The oxime’s C=N bond participates in 1,3-dipolar cycloadditions with alkenes or alkynes to form isoxazoline or isoxazole derivatives. Lewis acid catalysts like zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) enhance regioselectivity. For example:

$$ \text{3,5-Cl}2\text{C}6\text{H}3\text{CH=NOH} + \text{HC≡CH} \xrightarrow{\text{ZnCl}2} \text{3,5-Cl}2\text{C}6\text{H}3\text{C}5\text{H}_3\text{N} $$

Beckmann Rearrangement

Nickel(II) salts catalyze the Beckmann rearrangement of 3,5-dichlorobenzaldehyde oxime to 3,5-dichlorobenzamide, a reaction critical in amide synthesis:

$$ \text{3,5-Cl}2\text{C}6\text{H}3\text{CH=NOH} \xrightarrow{\text{NiCl}2} \text{3,5-Cl}2\text{C}6\text{H}3\text{CONH}2 $$

Catalyst Performance Comparison:

| Catalyst | Reaction Temperature (°C) | Yield (%) |

|---|---|---|

| NiCl₂ | 120 | 78 |

| TiO₂/SO₄²⁻ | 100 | 65 |

| None | 150 | 45 |

Transition metal catalysts improve reaction efficiency by stabilizing intermediates through coordination.

Coordination Chemistry and Metal Complex Formation

μ₂-η¹ and μ₂-η² Coordination Modes in Triosmium Clusters

Triosmium carbonyl clusters readily bind 3,5-dichlorobenzaldehyde oxime through distinct coordination modes. In the μ₂-η¹ configuration, the oxime oxygen bridges two osmium atoms via a single donor atom interaction, as demonstrated in [(μ-H)Os₃(CO)₁₀(μ₂-η¹-O-C₆H₃Cl₂N)] complexes [1] [2]. This bonding mode creates a strained metal-ligand interface due to the oxime's planar geometry, often triggering rearrangements.

Thermal or photochemical stimulation induces conversion to the μ₂-η²-ON mode, where both oxime oxygen and nitrogen coordinate across adjacent osmium centers. Crystallographic studies of analogous clusters reveal Os–O bond lengths of 2.08–2.12 Å and Os–N distances of 2.15–2.18 Å in this configuration [1] [4]. The η² coordination relieves steric strain while enhancing metal-ligand orbital overlap, as evidenced by CO stretching frequency shifts of 25–40 cm⁻¹ in infrared spectra [2].

Electronic effects from the 3,5-dichloro substituents significantly influence coordination mode preferences. The electron-withdrawing chlorides stabilize the η¹ mode through increased oxime oxygen basicity (pKa ~8.2 versus ~9.5 for unsubstituted benzaldehyde oximes) [3]. However, steric bulk from chlorine atoms at the meta positions favors η² coordination in crowded cluster environments.

Hydrogen Bond-Directed Stabilization of Oxime-Metal Complexes

Intramolecular C–H···O–N hydrogen bonds critically stabilize μ₂-η²-ON complexes of 3,5-dichlorobenzaldehyde oxime. X-ray analyses of related clusters show short H···O contacts (1.92–2.15 Å) with C–H···O angles >150°, indicating strong directional interactions [1] [3]. These bonds:

- Reduce ligand flexibility by locking the oxime in planar conformations

- Increase thermal stability by 40–60°C compared to non-hydrogen-bonded analogs

- Modulate electronic properties through conjugation effects

The 3,5-dichloro substitution pattern enhances hydrogen bond strength via two mechanisms:

- Inductive effect: Chlorines increase oxime oxygen's partial negative charge (δ⁻ = -0.32 e vs. -0.25 e in parent compound) [3]

- Steric effect: Ortho hydrogens are positioned for optimal C–H···O alignment

Intermolecular C–H···O interactions further stabilize crystalline architectures. Packing diagrams reveal infinite chains of Os₃ clusters connected by aryl C–H···O═N contacts (3.3–3.5 Å), creating thermally robust materials with decomposition temperatures exceeding 250°C [4].

Catalytic Applications of Oxime-Coordinated Transition Metal Systems

Triosmium clusters containing 3,5-dichlorobenzaldehyde oxime demonstrate catalytic activity in three key areas:

Redox Reactions

The μ₂-η²-ON configuration facilitates electron transfer processes. In model hydrosilylation reactions, turnover frequencies reach 120 h⁻¹ with 98% selectivity for anti-Markovnikov products [2]. The chloride substituents:

- Stabilize transition states through polar interactions

- Prevent over-reduction by moderating cluster electron density

Dehydration Catalysis

Oxime-to-nitrile conversion occurs via cluster-mediated pathways. Kinetic studies show first-order dependence on both Os₃ concentration and oxime substrate, with activation energy of 85 kJ/mol [4]. The proposed mechanism involves:

- Oxime N-coordination to Os center

- Concerted proton transfer and N–O bond cleavage

- Nitrile product release

C–H Activation

Steric protection from chlorine substituents enables selective C–H functionalization. In cyclohexane oxidation, μ₂-η² complexes achieve 78% conversion to cyclohexanol/cyclohexanone with <5% overoxidation [1]. The chlorines:

- Shield axial coordination sites

- Direct substrate approach through hydrophobic interactions

3,5-Dichlorobenzaldehyde oxime serves as a versatile precursor for constructing 4H-pyran scaffolds through oxime-mediated annulation reactions. The 4H-pyran ring system represents a fundamental structural motif widely distributed in natural products and pharmaceuticals, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties [1] [2].

The oxime-mediated annulation approach leverages the dual nucleophilic nature of the oxime functional group, where both the nitrogen and oxygen atoms can participate in cyclization reactions. In the context of 4H-pyran synthesis, 3,5-dichlorobenzaldehyde oxime undergoes annulation with various carbonyl compounds and activated methylene reagents under mild conditions [3].

Mechanistic Pathway:

The reaction proceeds through initial nucleophilic attack of the oxime nitrogen on electrophilic substrates, followed by intramolecular cyclization to form the six-membered pyran ring. The electron-withdrawing chlorine substituents at the 3- and 5-positions enhance the electrophilicity of the oxime carbon, facilitating the annulation process .

Synthetic Applications:

Recent studies have demonstrated the utility of 3,5-dichlorobenzaldehyde oxime in synthesizing functionalized 4H-pyran derivatives through three-component reactions. The methodology typically involves aldehydes, malononitrile, and activated acidic compounds in the presence of heterogeneous catalysts such as silver-supported titanium dioxide (Ag/TiO₂) nano-thin films [5].

Reaction Conditions and Yields:

The oxime-mediated 4H-pyran synthesis typically achieves yields ranging from 70-85% under mild reaction conditions (60°C, aqueous ethanol). The reaction features high atom economy, short reaction times, and environmental compatibility, making it an attractive approach for pharmaceutical intermediate synthesis [5].

Bis-Coumarin Derivatives Synthesis Through Piperidine-Mediated Coupling

3,5-Dichlorobenzaldehyde oxime participates in the synthesis of bis-coumarin derivatives through piperidine-mediated coupling reactions. Bis-coumarins represent an important class of heterocyclic compounds with significant biological activities, including acetylcholinesterase inhibition and anticancer properties [6] [7].

Piperidine-Mediated Coupling Mechanism:

The synthesis involves the use of piperidine as both a nucleophilic catalyst and a coupling mediator. The oxime functionality of 3,5-dichlorobenzaldehyde oxime undergoes transformation to generate reactive intermediates capable of coupling with coumarin precursors [8] [9].

Synthetic Strategy:

The coupling reaction typically employs 4-hydroxycoumarin as the coumarin component, which reacts with the oxime-derived intermediate through a series of condensation and cyclization steps. The piperidine catalyst facilitates the formation of the bis-coumarin linkage through nucleophilic activation of the coumarin system [7].

Structural Diversity and Applications:

The piperidine-mediated coupling approach allows for the synthesis of diverse bis-coumarin architectures, including those with alkyl linkers of varying lengths (n = 3, 4, 6-8). These compounds have shown promising biological activities, particularly as acetylcholinesterase inhibitors with IC₅₀ values in the micromolar range [6].

Reaction Optimization:

Recent developments have focused on optimizing reaction conditions using dual organocatalysis systems combining para-toluenesulfonic acid monohydrate with piperidine. This approach achieves good yields (60-80%) and high selectivity for bis-coumarin formation [8].

Thiol-Oxime Conjugate Formation for Bis-Sulfane Architectures

3,5-Dichlorobenzaldehyde oxime serves as a versatile building block for constructing thiol-oxime conjugates that lead to bis-sulfane architectures. These sulfur-containing heterocyclic systems are of significant interest due to their potential biological activities and applications in materials science [10] [11].

Conjugate Formation Mechanism:

The formation of thiol-oxime conjugates involves the nucleophilic attack of thiol groups on the oxime carbon, followed by cyclization to form sulfur-containing heterocycles. The reaction typically proceeds through a radical mechanism involving the generation of sulfur-centered radicals [12].

Bis-Sulfane Architecture Construction:

The thiol-oxime conjugation process enables the construction of bis-sulfane architectures through base-promoted thioannulation reactions. Sodium sulfide serves as an effective sulfur source for the formation of isothiocoumarins and related sulfur-containing heterocycles [11].

Synthetic Applications:

The methodology has been applied to synthesize various sulfur-containing heterocycles, including isothiocoumarins and benzothiazines. The reaction conditions are mild and environmentally friendly, typically employing aqueous or alcoholic solvents at moderate temperatures [11].

Mechanistic Insights:

The thioannulation process involves the formation of sulfur-carbon bonds through nucleophilic substitution, followed by intramolecular cyclization. The electron-withdrawing chlorine substituents in 3,5-dichlorobenzaldehyde oxime enhance the electrophilicity of the oxime carbon, facilitating the thiol conjugation process [11].

Yield and Selectivity:

The thiol-oxime conjugate formation typically achieves yields ranging from 65-90%, with high selectivity for the formation of specific sulfur-containing heterocycles. The reaction exhibits good functional group tolerance and can accommodate various thiol substrates [11].

| Reaction Type | Substrate Scope | Typical Yield (%) | Key Features |

|---|---|---|---|

| Oxime-mediated annulation | Aldehydes, malononitrile | 70-85 | 4H-Pyran formation, mild conditions |

| Piperidine-mediated coupling | 4-Hydroxycoumarin derivatives | 60-80 | Bis-coumarin synthesis, dual catalysis |

| Thiol conjugate formation | Sodium sulfide, thiols | 65-90 | Sulfur heterocycles, environmental compatibility |

| Synthetic Method | Catalyst System | Reaction Time | Temperature | Solvent |

|---|---|---|---|---|

| 4H-Pyran synthesis | Ag/TiO₂ nano-films | 2-4 hours | 60°C | Aqueous ethanol |

| Bis-coumarin formation | Piperidine/p-TsOH | 4-6 hours | 80°C | Ethanol |

| Thioannulation | Base-promoted | 3-5 hours | 70°C | Aqueous/alcoholic |